

Measuring Prestin-Based Electromotility In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: *Prestim*

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Introduction

Prestin, the motor protein encoded by the SLC26A5 gene, is the driving force behind the remarkable electromotility of cochlear outer hair cells (OHCs). This rapid, voltage-driven cellular contraction and elongation is essential for the sensitivity and frequency selectivity of mammalian hearing. The study of Prestin's function is critical for understanding the mechanisms of hearing, identifying potential therapeutic targets for hearing loss, and screening for ototoxic compounds. This document provides detailed application notes and protocols for the in vitro measurement of Prestin-based electromotility.

Prestin's motor activity is characterized by a unique piezoelectric-like property, converting electrical energy into mechanical force. This function is intrinsically linked to the movement of charged residues within the protein in response to changes in transmembrane voltage. This charge movement can be measured electrically as a nonlinear capacitance (NLC), which serves as a reliable electrical signature of Prestin's mechanical activity.

Key In Vitro Methodologies

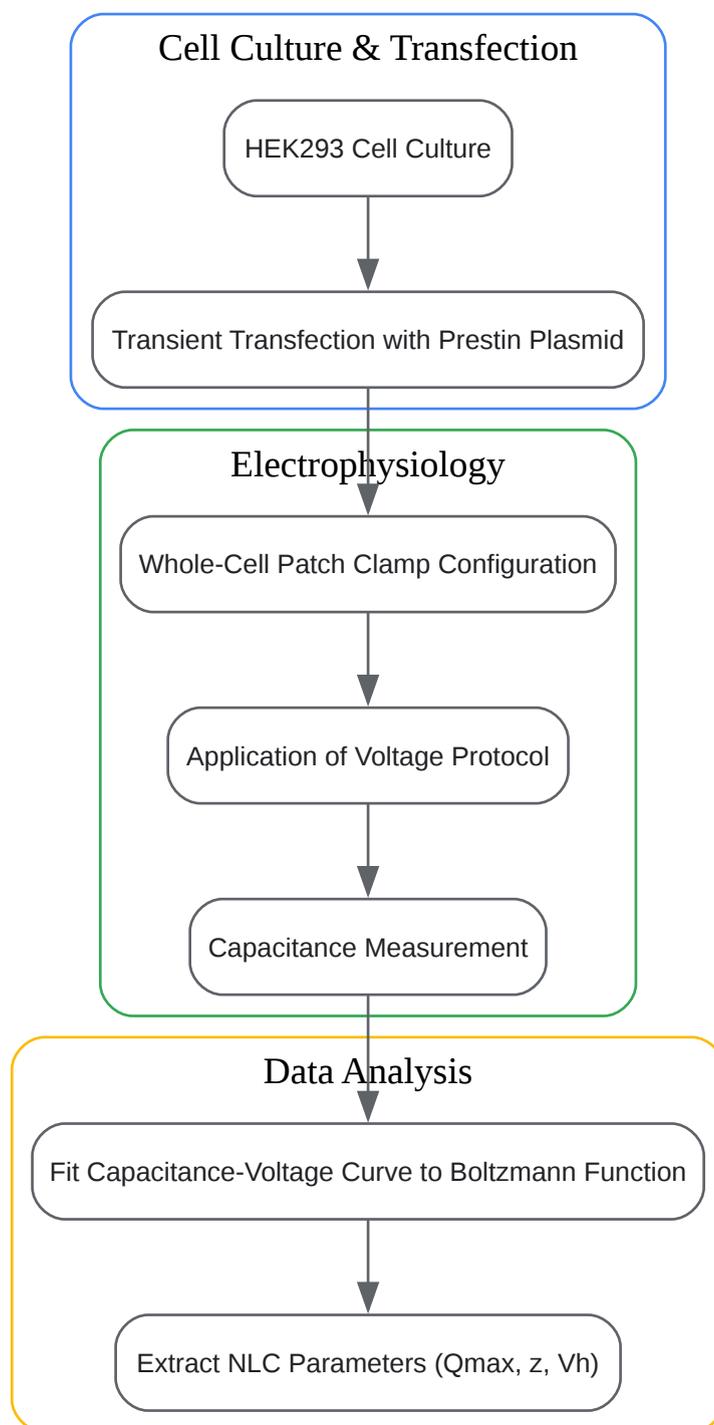
Several in vitro techniques are employed to quantify Prestin's electromotile properties. The primary methods include:

- Nonlinear Capacitance (NLC) Measurement: A patch-clamp based technique that measures the voltage-dependent capacitance of the cell membrane. This is the most common method to assess the function of Prestin.[\[1\]](#)[\[2\]](#)
- Direct Cellular Motility Assay: Direct visualization and measurement of cell length changes in response to voltage stimulation.[\[3\]](#)[\[4\]](#)
- Atomic Force Microscopy (AFM): A high-resolution imaging technique used to visualize Prestin molecules within the plasma membrane.[\[5\]](#)[\[6\]](#)

Protocol 1: Nonlinear Capacitance (NLC) Measurement in Transfected HEK293 Cells

This protocol describes the measurement of NLC in a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, transiently transfected with a Prestin-expressing plasmid.

Experimental Workflow



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Fig 1. Workflow for NLC Measurement.

Materials and Reagents

- HEK293 cells
- Prestin expression plasmid (e.g., pcDNA3.1-Prestin-GFP)
- Transfection reagent (e.g., Lipofectamine 3000)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Patch-clamp setup (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries
- External Solution (in mM): 135 NaCl, 4 KCl, 2 MgCl₂, 1.5 CaCl₂, 5 Na-HEPES, pH 7.4.[7]
- Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 5 EGTA, 10 Cs-HEPES, pH 7.4.[7]

Procedure

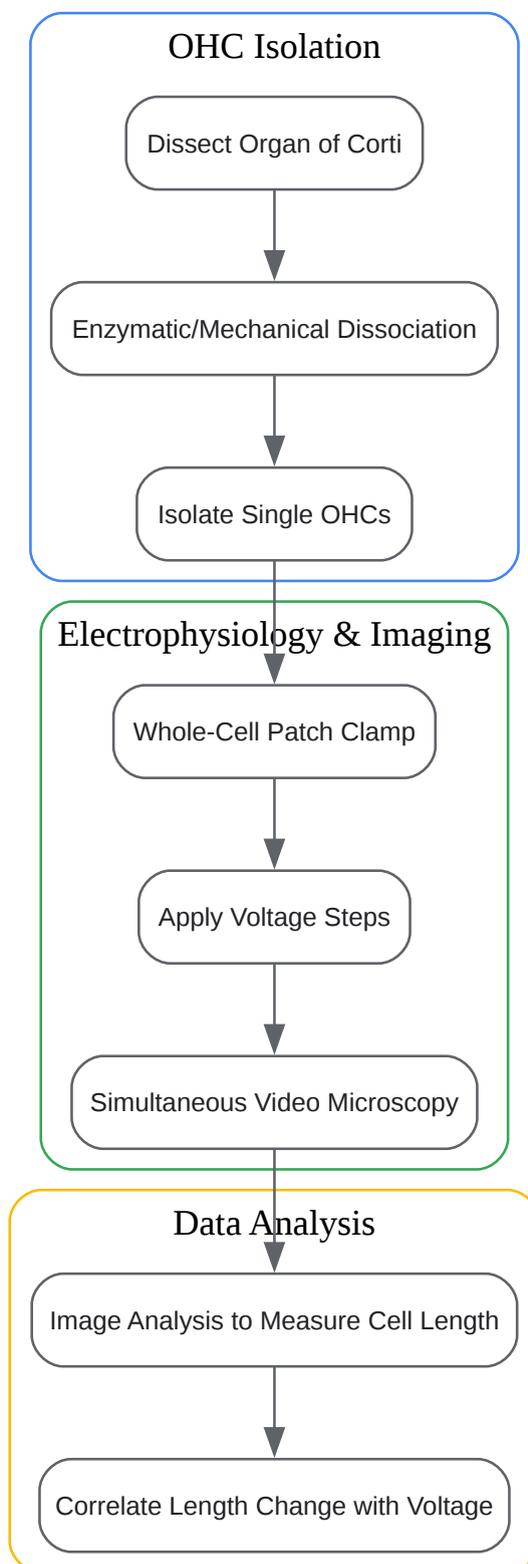
- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - 24-48 hours before recording, transiently transfect the cells with the Prestin expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
- Electrophysiological Recording:
 - Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a whole-cell patch-clamp configuration on a single, fluorescently-labeled cell.
- Apply a voltage protocol to measure membrane capacitance. A common protocol is a two-sine-wave stimulus (e.g., 800 Hz and 1600 Hz) superimposed on a holding potential that is stepped from -150 mV to +100 mV in 10 mV increments.
- Record the resulting current and use the software of the patch-clamp amplifier (e.g., Axopatch 200B) to calculate the membrane capacitance at each holding potential.
- Data Analysis:
 - Plot the measured capacitance as a function of the holding potential.
 - Fit the capacitance-voltage (C-V) curve to a two-state Boltzmann function to extract the NLC parameters:
 - Q_{max} : The maximum nonlinear charge moved.
 - z : The elementary charge, representing the steepness of the voltage dependence.
 - V_h : The voltage at which the capacitance is maximal (the peak of the bell-shaped curve).[8]
 - The linear capacitance (C_{lin}), which represents the voltage-independent capacitance of the cell membrane, can be estimated from the capacitance at very positive potentials where Prestin's contribution is minimal.[4]

Protocol 2: Direct Measurement of OHC Electromotility

This protocol outlines the direct measurement of length changes in isolated outer hair cells (OHCs) in response to voltage stimulation.

Experimental Workflow



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Fig 2. Workflow for Direct Motility Measurement.

Materials and Reagents

- Acutely isolated OHCs from the cochlea of a suitable animal model (e.g., guinea pig, mouse).
- Dissection microscope and tools.
- Enzymes for tissue dissociation (e.g., trypsin).
- Recording chamber and perfusion system.
- Patch-clamp setup as in Protocol 1.
- Inverted microscope with a high-speed camera.
- Image analysis software.
- Solutions as in Protocol 1.

Procedure

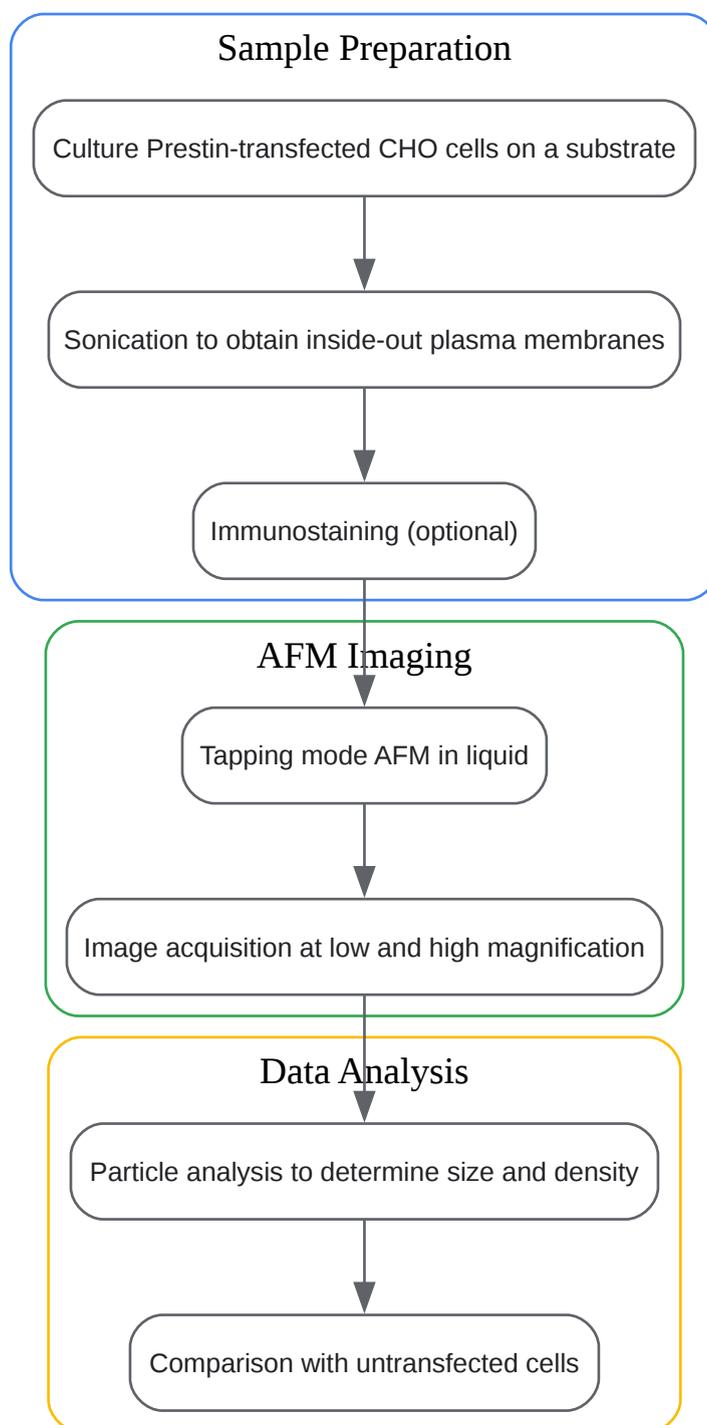
- OHC Isolation:
 - Aseptically remove the cochleae from the animal model.
 - Under a dissection microscope, carefully dissect the organ of Corti.
 - Gently dissociate the tissue to obtain single, healthy OHCs.
- Electrophysiology and Imaging:
 - Transfer the isolated OHCs to the recording chamber.
 - Establish a whole-cell patch-clamp configuration on a single OHC.
 - Position the cell in the field of view of the high-speed camera.
 - Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) from a holding potential of -70 mV.[\[3\]](#)

- Simultaneously record the voltage-clamp currents and capture images of the cell at each voltage step.
- Data Analysis:
 - Use image analysis software to measure the length of the OHC in the captured images.
 - Plot the change in cell length as a function of the applied voltage.
 - The maximum motility can be expressed as the absolute change in length.[3]

Protocol 3: Atomic Force Microscopy (AFM) of Prestin in Cell Membranes

This protocol provides a method for visualizing Prestin particles in the plasma membrane of transfected cells using AFM.[5]

Experimental Workflow



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Fig 3. Workflow for AFM of Prestin.

Materials and Reagents

- Chinese Hamster Ovary (CHO) cells stably or transiently expressing Prestin.
- Untransfected CHO cells as a control.
- Cell culture reagents.
- Substrates for cell culture suitable for AFM (e.g., glass coverslips).
- Sonicator probe.
- For immunostaining: anti-Prestin primary antibody, fluorescently-labeled secondary antibody.
- Atomic Force Microscope.

Procedure

- Sample Preparation:
 - Culture Prestin-transfected and untransfected CHO cells on a suitable substrate.
 - Subject the cells to ultrasonic waves from a sonicator probe to remove the cell body, leaving the inside-out plasma membrane attached to the substrate.[5]
 - (Optional) For immunolabeling, incubate the membranes with a primary antibody against Prestin, followed by a secondary antibody conjugated to a fluorescent marker or a quantum dot for visualization.
- AFM Imaging:
 - Mount the substrate in the AFM and perform imaging in liquid (e.g., a buffered solution).
 - Use tapping mode to minimize damage to the sample.
 - Acquire images at both low and high magnification to observe the overall membrane structure and individual particles.
- Data Analysis:

- Analyze the high-magnification images to identify particle-like structures. In Prestin-transfected cells, an increase in the density of particles 8-12 nm in diameter is expected compared to untransfected cells.[5][6]
- Quantify the size and density of these particles.

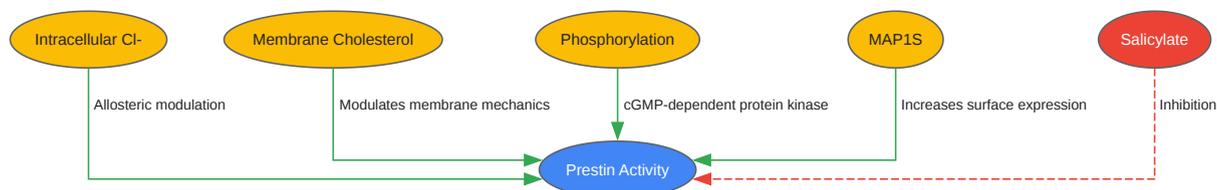
Quantitative Data Summary

Parameter	Method	Cell Type	Typical Values	Reference
Qmax (Maximum nonlinear charge)	NLC	Rat OHCs	81.4 ± 44.8 fC	[8]
NLC	Gerbil Prestin in HEK	~1.5 pC/pF	[9]	
z (Elementary charge)	NLC	Rat OHCs	~0.8	[8]
NLC	Gerbil Prestin in HEK	~0.7	[10]	
Vh (Voltage at peak capacitance)	NLC	Rat OHCs	-75.5 ± 9.1 mV	[8]
NLC	Gerbil Prestin in HEK	~ -70 mV	[9]	
Maximum Motility	Direct Measurement	Wild-type mouse OHCs	~1.5 μm	[3]
Direct Measurement	Prestin null mouse OHCs	No significant motility	[3]	
Particle Diameter	AFM	Prestin-transfected CHO cells	8-12 nm	[5][6]

Modulation of Prestin Activity

Several cellular factors and signaling pathways can modulate Prestin's electromotile function. Understanding these pathways is crucial for interpreting experimental results and for drug development.

Signaling Pathways Modulating Prestin



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Fig 4. Factors Modulating Prestin Activity.

- **Intracellular Anions:** Chloride ions are essential for Prestin's function, acting as allosteric modulators of the voltage sensor.[11] Changes in intracellular chloride concentration can shift the voltage dependence of NLC.[12]
- **Membrane Lipids:** The lipid environment, particularly membrane cholesterol, can modulate Prestin's activity by altering membrane tension and stiffness.[13]
- **Phosphorylation:** Prestin activity can be influenced by phosphorylation, with cGMP-dependent protein kinase being implicated.[12]
- **Protein-Protein Interactions:** Prestin can interact with other proteins, such as the microtubule-associated protein MAP1S, which has been shown to increase the surface expression of Prestin.[2]
- **Pharmacological Agents:** Salicylate is a well-known inhibitor of Prestin function and is often used as a tool to confirm that the measured electromotility or NLC is indeed Prestin-dependent.[12][13]

Conclusion

The in vitro measurement of Prestin-based electromotility is a powerful tool for investigating the fundamental mechanisms of hearing and for the development of novel therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to establish and utilize these techniques in their own laboratories. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

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